Sporostatin

Description

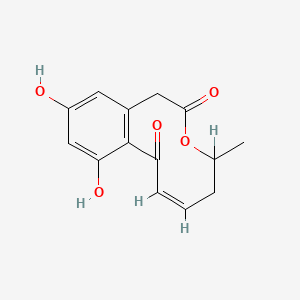

Structure

2D Structure

3D Structure

Properties

CAS No. |

122588-63-0 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione |

InChI |

InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2- |

InChI Key |

UCKXWYAPJJITRZ-RQOWECAXSA-N |

SMILES |

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Isomeric SMILES |

CC1C/C=C\C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Canonical SMILES |

CC1CC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Synonyms |

sporostatin |

Origin of Product |

United States |

Foundational & Exploratory

Sporostatin: A Technical Guide to its Discovery, Isolation, and Characterization as a Potent EGF Receptor Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor (EGF) receptor kinase.[1] This technical guide provides a comprehensive overview of the discovery, isolation, biological activity, and characterization of this compound. The document details the available data on its inhibitory effects on various kinases and outlines generalized experimental protocols for its production and purification based on common methodologies in natural product research. Furthermore, it visualizes the EGF receptor signaling pathway and a general workflow for the isolation of microbial metabolites.

Introduction

The discovery of novel, specific inhibitors of receptor tyrosine kinases is a cornerstone of modern drug development, particularly in the field of oncology. The Epidermal Growth Factor Receptor (EGFR) is a key member of this family, and its dysregulation is implicated in the progression of numerous cancers.[1] this compound, a macrolide produced by the fungus Sporormiella sp., has emerged as a significant molecule of interest due to its selective inhibition of EGFR kinase.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the available information on this compound and providing a framework for its further investigation.

Data Presentation

Biological Activity of this compound

This compound exhibits potent inhibitory activity against EGF receptor kinase and demonstrates significant selectivity over other kinases. The available quantitative data on its biological activity is summarized in the table below.

| Target Kinase | IC50 (µg/mL) | IC50 (µM) | Source |

| EGF Receptor Kinase | 0.1 | 0.38 | [1] |

| ErbB-2 | 3 | 11 | [1] |

| PDGF Receptor | >100 | >380 | [1] |

| v-src | >100 | >380 | [1] |

| Protein Kinase C | >100 | >380 | [1] |

Table 1: Inhibitory activity of this compound against various protein kinases.

Physicochemical and Spectroscopic Data

| Property | Data |

| High-Resolution Mass Spectrometry | |

| Molecular Formula | Data not available |

| Calculated Mass | Data not available |

| Observed Mass | Data not available |

| ¹H NMR Spectroscopy | |

| Solvent | Data not available |

| Chemical Shifts (δ) and Coupling Constants (J) | Data not available |

| ¹³C NMR Spectroscopy | |

| Solvent | Data not available |

| Chemical Shifts (δ) | Data not available |

| Infrared Spectroscopy | |

| Sample Preparation | Data not available |

| Characteristic Absorption Bands (cm⁻¹) | Data not available |

Table 2: Template for physicochemical and spectroscopic data of this compound.

Experimental Protocols

Detailed experimental protocols for the fermentation of Sporormiella sp. M5032 and the subsequent extraction and purification of this compound are not explicitly available in the reviewed literature. The following sections provide generalized methodologies based on standard practices for the isolation of secondary metabolites from fungal cultures.

Fermentation of Sporormiella sp. M5032 (Generalized Protocol)

-

Inoculum Preparation: A seed culture of Sporormiella sp. M5032 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or a custom seed medium) with a pure culture from an agar plate. The culture is incubated for 3-5 days at 25-28°C with shaking (150-200 rpm).

-

Production Culture: A production medium rich in carbon and nitrogen sources (e.g., glucose, peptone, yeast extract) is prepared and sterilized. The production flasks or fermenter are inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: The production culture is incubated for 7-14 days under controlled conditions:

-

Temperature: 25-28°C

-

pH: 5.0-6.0

-

Agitation: 150-200 rpm

-

Aeration: Maintained to support aerobic growth.

-

-

Monitoring: The production of this compound can be monitored periodically by extracting a small sample of the culture broth and analyzing it via High-Performance Liquid Chromatography (HPLC) or a specific bioassay.

Extraction and Purification of this compound (Generalized Protocol)

-

Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant is extracted with an immiscible organic solvent such as ethyl acetate or butanol. The mycelial biomass can also be extracted separately with a polar solvent like methanol or acetone to recover any intracellular product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol). Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC.

-

Size-Exclusion Chromatography: Fractions containing this compound are further purified using a size-exclusion column (e.g., Sephadex LH-20) with a suitable solvent (e.g., methanol) to separate compounds based on their molecular size.

-

Preparative HPLC: The final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of water and acetonitrile or methanol as the mobile phase.

-

EGF Receptor Kinase Inhibition Assay (Generalized Protocol)

-

Assay Components:

-

Recombinant human EGFR kinase domain.

-

A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP (adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and DTT).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The kinase reaction is set up in a 96-well plate.

-

Varying concentrations of this compound are pre-incubated with the EGFR kinase in the assay buffer.

-

The reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assay using [γ-³²P]ATP, or a luminescence-based assay that measures ATP consumption.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve. Kinetic analyses can be performed by varying the concentrations of the substrate and ATP to determine the mode of inhibition (e.g., competitive, non-competitive). This compound has been reported to be a noncompetitive inhibitor with respect to both the substrate and ATP.[1]

Visualizations

Generalized Workflow for this compound Isolation

Caption: A generalized workflow for the isolation of this compound.

EGF Receptor Signaling Pathway and Inhibition by this compound

Caption: EGF receptor signaling pathway and its inhibition by this compound.

Conclusion

This compound represents a promising natural product with specific and potent inhibitory activity against EGF receptor kinase. While detailed experimental protocols and comprehensive spectroscopic data for this compound are not widely available, this guide provides a consolidated overview of the existing knowledge and presents generalized methodologies to aid in its further research and development. The unique non-competitive inhibitory mechanism of this compound warrants further investigation to understand its full therapeutic potential. Future work should focus on elucidating the complete biosynthetic pathway of this compound in Sporormiella sp. M5032, which could enable synthetic biology approaches for improved production and the generation of novel analogs with enhanced therapeutic properties.

References

Sporostatin: A Technical Guide to its Noncompetitive Inhibition of EGFR Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporostatin, a natural product isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Kinetic analyses have revealed that this compound functions as a noncompetitive inhibitor of EGFR kinase with respect to both the peptide substrate and ATP.[1] Its inhibitory activity extends to the autophosphorylation of EGFR in A431 cells, highlighting its potential as a valuable tool for cancer research and drug development.[1]

Introduction to this compound

This compound is a secondary metabolite with the chemical formula C14H14O5 and the IUPAC name (6Z)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione. Initially investigated as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase, it was subsequently discovered to be a highly specific inhibitor of EGFR tyrosine kinase.[1] Its unique structure and potent biological activity make it a subject of significant interest in the field of kinase inhibition.

Quantitative Inhibitory Profile of this compound

This compound exhibits a high degree of selectivity for EGFR kinase over other related kinases. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various protein kinases.

| Kinase Target | IC50 (µg/mL) | IC50 (µM) |

| EGF Receptor Kinase | 0.1 | 0.38 |

| ErbB-2 | 3 | 11 |

| PDGF Receptor | >100 | >380 |

| v-src | >100 | >380 |

| Protein Kinase C | >100 | >380 |

Data sourced from Murakami Y, et al. Anticancer Res. 1999.[1]

Mechanism of Action: Noncompetitive Inhibition

Kinetic studies have demonstrated that this compound inhibits EGFR kinase through a noncompetitive mechanism.[1] This means that this compound does not compete with either the peptide substrate or ATP for binding to the active site of the enzyme. Instead, it is believed to bind to an allosteric site on the EGFR kinase, inducing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding. This is a key characteristic that distinguishes it from many other EGFR inhibitors that act as competitive inhibitors at the ATP-binding site.

EGFR Signaling Pathway and Point of Inhibition

The EGFR signaling pathway is a complex network that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The primary pathways activated by EGFR include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. This compound's inhibition of EGFR kinase activity effectively blocks the initiation of these downstream signals.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as an EGFR kinase inhibitor.

In Vitro EGFR Kinase Assay

This protocol is adapted from standard luminescence-based kinase assays and is suitable for determining the IC50 of this compound.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the EGFR kinase, peptide substrate, and this compound solution.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Determination of Noncompetitive Inhibition Kinetics

To confirm the noncompetitive inhibition mechanism, the EGFR kinase assay is performed with varying concentrations of both the substrate (ATP or peptide) and this compound.

Procedure:

-

Perform the in vitro EGFR kinase assay as described above.

-

For ATP competition analysis, keep the peptide substrate concentration constant and vary the ATP concentration across a range (e.g., from Km/10 to 10*Km). Run these reactions in the absence and presence of different fixed concentrations of this compound.

-

For peptide substrate competition analysis, keep the ATP concentration constant and vary the peptide substrate concentration. Run these reactions in the absence and presence of different fixed concentrations of this compound.

-

Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) or use non-linear regression analysis to fit the data to the Michaelis-Menten equation.

-

For noncompetitive inhibition, the Vmax should decrease with increasing this compound concentration, while the Km should remain unchanged.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context, using a cell line that overexpresses EGFR, such as A431.

Materials:

-

A431 human epidermoid carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

EGF ligand

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-EGFR (Tyr1068) antibody

-

Anti-total-EGFR antibody

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Procedure:

-

Plate A431 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with anti-phospho-EGFR antibody.

-

Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

-

Detect the signal using an appropriate detection system and quantify the band intensities.

-

Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percent inhibition.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel kinase inhibitor like this compound.

Conclusion

This compound represents a valuable chemical tool for studying EGFR signaling due to its potency and specific, noncompetitive mechanism of inhibition. This guide has provided a comprehensive overview of its biochemical properties, along with detailed protocols for its characterization. The noncompetitive nature of this compound may offer advantages in overcoming certain forms of drug resistance that can arise with competitive inhibitors. Further investigation into the precise binding site and the in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Sporostatin: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporostatin is a naturally occurring macrolide with significant biological activities, primarily as an inhibitor of epidermal growth factor receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts.

Chemical Structure and Identification

This compound is a ten-membered macrolide with the chemical formula C₁₄H₁₄O₅ and a molecular weight of 262.26 g/mol .[1] Its systematic IUPAC name is (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 122588-63-0 |

| Molecular Formula | C₁₄H₁₄O₅ |

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione |

| SMILES | CC1C/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

| InChI | InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-8,15,17H,3,6H2,1H3/b4-2+ |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 197-200°C |

| Solubility | Readily soluble in methanol, chloroform, ethyl acetate, and dimethyl sulfoxide. Insoluble in water and hexane. |

| UV Absorption (λmax) | Neutral/Basic: 202 nm (log ε 4.32), 292 nm (log ε 4.12), with shoulders at 220, 235, and 330 nm. Acidic: 202 nm (log ε 4.34), 345 nm (log ε 4.46). |

| Infrared (IR) Absorption (cm⁻¹) | 3370, 1730, 1630, 1590, 1490, 1430, 1390 |

Biological Activity

This compound exhibits potent inhibitory activity against two key enzymes involved in cellular signaling: Epidermal Growth Factor Receptor (EGFR) kinase and cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[2]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

This compound is a specific inhibitor of EGFR tyrosine kinase.[2] Kinetic analyses have shown that its inhibition is noncompetitive with respect to both the substrate and ATP.[2] The inhibitory activity of this compound against EGFR and related kinases is summarized in Table 3.

Table 3: Inhibitory Activity (IC₅₀) of this compound against various kinases

| Kinase | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| EGF Receptor Kinase | 0.1 | 0.38 |

| ErbB-2 | 3 | 11 |

| PDGF Receptor | >100 | >380 |

| v-src | >100 | >380 |

| Protein Kinase C | >100 | >380 |

Data from Murakami et al., 1999.[2]

This compound has also been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells.[2]

Inhibition of cAMP Phosphodiesterase (PDE)

This compound was initially isolated as an inhibitor of cAMP phosphodiesterase.[2] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels, which can modulate various downstream signaling pathways.

Experimental Protocols

Determination of Melting Point

A standard capillary method can be used to determine the melting point of this compound.

Protocol:

-

Ensure the this compound sample is completely dry and in a fine powdered form.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20°C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat again at a slower rate (1-2°C per minute) starting from about 20°C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

Protocol:

-

To a small test tube, add approximately 1-2 mg of this compound.

-

Add 1 mL of the test solvent (e.g., water, methanol, DMSO) to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

In Vitro EGFR Kinase Inhibition Assay

The following is a general protocol for determining the IC₅₀ of this compound against EGFR kinase.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the diluted this compound or DMSO (as a control).

-

Initiate the reaction by adding a solution of purified EGFR kinase and ATP (containing γ-³²P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro cAMP Phosphodiesterase (PDE) Inhibition Assay

A colorimetric assay can be used to determine the inhibitory effect of this compound on PDE.

Protocol:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified PDE enzyme, and the diluted this compound or DMSO (as a control).

-

Initiate the reaction by adding cAMP as the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and detect the amount of phosphate produced from the hydrolysis of cAMP to AMP using a malachite green-based reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against EGFR kinase and cAMP phosphodiesterase. Its distinct chemical structure and biological profile make it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanism of action and therapeutic potential of this compound.

References

Sporostatin's Potent Inhibition of EGF Receptor Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the inhibitory effects of Sporostatin on the Epidermal Growth Factor Receptor (EGFR) kinase. This compound, originally identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase, has demonstrated potent and specific inhibitory activity against EGFR tyrosine kinase.[1] This document provides a comprehensive summary of its inhibitory concentration, kinetic profile, and the methodologies typically employed to determine such parameters.

Quantitative Analysis of this compound Inhibition

This compound exhibits a high degree of selectivity for EGFR kinase. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against EGFR and other related kinases, highlighting its specificity.

| Kinase Target | IC50 (µg/mL) | IC50 (µM) |

| EGF Receptor Kinase | 0.1 | 0.38 [1] |

| ErbB-2 | 3 | 11[1] |

| PDGF Receptor | >100 | >380[1] |

| v-src | >100 | >380[1] |

| Protein Kinase C | >100 | >380[1] |

Kinetic analyses have revealed that this compound's inhibition of EGFR kinase is noncompetitive with respect to both the substrate and ATP.[1] This suggests that this compound does not bind to the active site of the enzyme where ATP or the substrate would normally bind.

Experimental Protocols

Representative In Vitro EGFR Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the EGFR kinase activity in vitro.

Materials:

-

Recombinant Human EGFR, Kinase Domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in 100% DMSO)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

Kinase Dilution Buffer (Kinase Reaction Buffer without MnCl₂ and DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

96-well or 384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a 2X working solution of recombinant EGFR in Kinase Dilution Buffer.

-

Prepare a serial dilution of this compound in 100% DMSO. Subsequently, dilute these solutions into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a 2X substrate/ATP mixture in the Kinase Reaction Buffer.

-

-

Assay Plate Setup:

-

Add 12.5 µL of the 2X this compound dilutions to the appropriate wells of the assay plate.

-

For positive control wells (no inhibition), add 12.5 µL of Kinase Reaction Buffer with the corresponding DMSO concentration.

-

For negative control wells (no enzyme activity), add 12.5 µL of Kinase Reaction Buffer with DMSO.

-

-

Enzyme Addition:

-

Add 12.5 µL of the 2X EGFR enzyme solution to all wells except the negative control wells.

-

To the negative control wells, add 12.5 µL of Kinase Dilution Buffer.

-

-

Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 50 µL.

-

Mix the plate gently and incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Signal Generation (using ADP-Glo™ as an example):

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the average luminescence of the negative control wells from all other measurements.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.

Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the IC50 value of an inhibitor against a target kinase.

Caption: General experimental workflow for determining the IC50 of a kinase inhibitor.

References

Sporostatin: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporostatin, a natural product isolated from the fungus Sporormiella sp., has been identified as a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound based on available data. It includes a detailed summary of its inhibitory activity against a panel of kinases, a plausible experimental protocol for determining its EGFR kinase inhibition, and a visualization of the EGFR signaling pathway, the primary target of this compound. While a broad, large-scale kinome scan of this compound is not publicly available, the existing data points to a remarkable specificity for EGFR, making it a valuable tool for cancer research and a potential lead compound for the development of targeted therapies.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the Epidermal Growth Factor Receptor (EGFR) kinase. In vitro studies have demonstrated that this compound potently inhibits EGFR kinase activity with a half-maximal inhibitory concentration (IC50) of 0.38 µM.[1] Its inhibitory activity against other kinases tested is significantly lower, highlighting its specificity.

The inhibition of EGFR kinase by this compound has been characterized as noncompetitive with respect to both the substrate and ATP.[1] This mode of action suggests that this compound does not bind to the active site of the kinase in the same manner as ATP-competitive inhibitors. Further research has shown that this compound also inhibits the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line.[1]

The following table summarizes the known quantitative data on the selectivity profile of this compound against a limited panel of kinases.

| Kinase | IC50 (µM) | Fold Selectivity vs. EGFR |

| EGFR | 0.38 | 1 |

| ErbB-2 | 11 | ~29 |

| PDGF receptor | ≥ 380 | > 1000 |

| v-src | ≥ 380 | > 1000 |

| Protein Kinase C | ≥ 380 | > 1000 |

Table 1: Selectivity profile of this compound against a panel of kinases. Data sourced from Murakami et al., 1999.[1]

It is important to note that this selectivity profile is based on a limited number of tested kinases. A comprehensive screening of this compound against a larger kinase panel would provide a more complete understanding of its off-target effects.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This section outlines a representative protocol for determining the IC50 value of this compound against EGFR kinase, based on established methodologies.

Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

Phosphocellulose paper

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase reaction buffer

-

This compound at various concentrations (or DMSO for the control)

-

Recombinant EGFR kinase

-

Peptide substrate

-

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km value for EGFR.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P in each spot using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualization of the EGFR Signaling Pathway

This compound's primary mechanism of action is the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. By inhibiting the kinase activity of EGFR, this compound effectively blocks these downstream signals.

EGFR Signaling Pathway Diagram

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Profiling

Caption: General Workflow for In Vitro Kinase Profiling.

Conclusion

This compound is a potent and highly selective inhibitor of the EGFR kinase. The available data, although limited to a small panel of kinases, strongly suggests a favorable selectivity profile, with significantly weaker inhibition of other tested kinases. Its noncompetitive mode of action with respect to ATP and substrate makes it an interesting compound for further investigation. The provided experimental protocol offers a framework for researchers to independently verify its activity. The visualization of the EGFR signaling pathway highlights the critical cellular processes that are disrupted by this compound's inhibitory action. To fully elucidate its therapeutic potential and potential off-target effects, a comprehensive kinome-wide profiling of this compound is warranted. This would provide a more complete picture of its selectivity and guide future drug development efforts.

References

Sporostatin's Potent and Specific Inhibition of EGF-Induced Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporostatin, a macrolide isolated from the fungus Sporormiella sp. M5032, has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This technical guide provides an in-depth analysis of this compound's effect on EGF-induced autophosphorylation, a critical step in EGFR signaling and a key target in cancer therapy. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[2] Ligand binding, such as with Epidermal Growth Factor (EGF), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the C-terminal tail.[3] This autophosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the Ras-Raf-MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[3][4]

This compound has emerged as a specific inhibitor of EGFR's kinase activity.[1] Originally identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase, its potent anti-EGFR activity presents a significant area of interest for oncological research and drug development.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates high potency and selectivity for EGFR kinase in in vitro assays. Its inhibitory activity has been quantified against EGFR and other kinases, highlighting its specificity.

| Target Kinase | IC50 (µg/mL) | IC50 (µM) |

| EGF Receptor Kinase | 0.1 | 0.38 |

| ErbB-2 | 3 | 11 |

| PDGF Receptor | >100 | >380 |

| v-src | >100 | >380 |

| Protein Kinase C | >100 | >380 |

| Table 1: Inhibitory activity of this compound against various protein kinases.[1] |

Kinetic analyses have revealed that this compound's inhibition of EGFR kinase is noncompetitive with respect to both the substrate and ATP.[1] This suggests that this compound does not bind to the active site of the kinase in the same manner as ATP or the substrate, but rather to an allosteric site.

Experimental Protocols

The following sections detail the methodologies employed to characterize this compound's effect on EGF-induced autophosphorylation.

In Vitro EGFR Kinase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase.

Workflow:

Caption: Workflow for in vitro EGFR kinase activity assay.

Detailed Method:

-

Preparation: All reagents, including purified EGFR, a suitable peptide substrate (like angiotensin II), ATP, and serial dilutions of this compound, are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[2]

-

Reaction Setup: The assay is typically performed in a 384-well plate format.[2]

-

Incubation: The reaction plate is incubated at room temperature for 60 minutes.[2]

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. For instance, using the ADP-Glo™ Kinase Assay:

-

Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Cellular EGFR Autophosphorylation Assay

This assay determines the ability of this compound to inhibit EGF-induced EGFR autophosphorylation within a cellular context. A431 cells, which overexpress EGFR, are a common model for this experiment.[1]

Workflow:

Caption: Workflow for cellular EGFR autophosphorylation assay.

Detailed Method:

-

Cell Culture and Treatment:

-

A431 cells are grown to approximately 80-90% confluency.

-

Cells are serum-starved for 12-24 hours to reduce basal EGFR phosphorylation.[5]

-

Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2 hours).[5]

-

Cells are then stimulated with a saturating concentration of EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) at 37°C to induce EGFR autophosphorylation.[5]

-

-

Cell Lysis:

-

The cells are washed with ice-cold phosphate-buffered saline (PBS).[5]

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[5]

-

Protein concentration in the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.[5]

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated tyrosine residue on EGFR (e.g., anti-phospho-EGFR Tyr1068).[5][6]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

The signal is detected using a chemiluminescent substrate and an imaging system.[5]

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR.[5]

-

-

Data Analysis: The intensity of the phosphorylated EGFR bands is quantified and normalized to the total EGFR band intensity to determine the extent of inhibition by this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the EGF signaling pathway and the point of inhibition by this compound.

Caption: EGF signaling pathway and inhibition by this compound.

Upon binding of EGF to the extracellular domain of EGFR, the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[3] This creates docking sites for adaptor proteins like Grb2, which in turn activates the Ras/MAPK pathway, and PI3K, which activates the Akt pathway.[3] These pathways drive cellular responses such as proliferation and survival.[3] this compound exerts its effect by directly inhibiting the kinase activity of the EGFR, thereby preventing autophosphorylation and blocking all downstream signaling events.[1] Its noncompetitive mode of action suggests it binds to a site distinct from the ATP-binding pocket, potentially inducing a conformational change that inactivates the kinase.[1]

Conclusion

This compound is a potent and specific noncompetitive inhibitor of the EGF receptor tyrosine kinase. It effectively blocks EGF-induced autophosphorylation in vitro and in cellular models. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further investigation of this compound as a potential therapeutic agent in EGFR-driven cancers. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical characterization of novel EGFR inhibitors.

References

- 1. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dual inhibition of EGFR at protein and activity level via combinatorial blocking of PI4KIIα as anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]

Sporostatin as a Biological Probe: A Technical Guide to its Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Sporostatin, a naturally derived macrolide, and its application as a specific biological probe for studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Core Concepts: this compound's Mechanism of Action

This compound, isolated from the fungus Sporormiella sp. M5032, was initially identified as an inhibitor of cyclic adenosine 3',5'-monophosphate phosphodiesterase. However, foundational research has established its primary and more potent activity as a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1]

The inhibition of EGFR kinase by this compound is characterized as noncompetitive with respect to both the peptide substrate and ATP.[1] This mode of inhibition suggests that this compound binds to an allosteric site on the EGFR kinase domain, distinct from the active site where ATP and the substrate bind. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing the binding of the natural ligands.

The inhibitory action of this compound extends to the cellular level, where it has been shown to suppress the autophosphorylation of the EGF receptor in A431 human epidermoid carcinoma cells.[1] This inhibition of a critical activation step effectively blocks the initiation of downstream signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative data from foundational studies on this compound, highlighting its potency and selectivity as an EGFR kinase inhibitor.

| Target Kinase | IC50 (µM) | IC50 (µg/mL) | Reference |

| EGF Receptor Kinase | 0.38 | 0.1 | [1] |

| ErbB-2 | 11 | 3 | [1] |

| PDGF Receptor | >380 | >100 | [1] |

| v-src | >380 | >100 | [1] |

| Protein Kinase C | >380 | >100 | [1] |

Signaling Pathways and Logical Relationships

The EGFR Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical EGFR signaling pathway, which is initiated by the binding of ligands such as Epidermal Growth Factor (EGF). This binding event leads to receptor dimerization, activation of the intrinsic tyrosine kinase domain, and subsequent autophosphorylation. These phosphotyrosine residues serve as docking sites for adaptor proteins, triggering multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, and differentiation. This compound exerts its effect by directly inhibiting the kinase activity of the EGFR, thereby preventing all subsequent downstream signaling events.

Kinetic Relationship of Noncompetitive Inhibition

The Lineweaver-Burk plot below provides a graphical representation of the kinetics of noncompetitive inhibition, which is characteristic of this compound's effect on EGFR kinase. In this model, the inhibitor does not affect the substrate's ability to bind to the enzyme (Km remains unchanged), but it reduces the maximum velocity (Vmax) of the reaction.

Experimental Protocols

The following are detailed methodologies for key experiments used in the foundational research of this compound.

In Vitro EGFR Tyrosine Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.

Materials:

-

Purified recombinant EGFR kinase domain

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a reaction tube or well, combine the purified EGFR kinase domain with the desired concentration of this compound or vehicle control (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the peptide substrate and a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive methods).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid (for radioactive assay) or by adding a stop solution provided in a commercial kit.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter, or measure the luminescence signal which is proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

In-Cell EGFR Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or other cells with high EGFR expression)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Serum-free cell culture medium

-

This compound (dissolved in DMSO)

-

Recombinant human EGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

-

Quantify the band intensities to determine the effect of this compound on EGFR autophosphorylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel kinase inhibitor like this compound.

References

Sporostatin's role in inhibiting cyclic adenosine 3',5'-monophosphate phosphodiesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sporostatin, a macrolide isolated from the fungus Sporormiella sp. M5032, was first identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE). This initial discovery pointed towards its potential role in modulating the vast signaling pathways regulated by the second messenger cAMP. However, subsequent research revealed a significantly more potent and specific inhibitory activity against the Epidermal Growth Factor (EGF) receptor tyrosine kinase, shifting the primary focus of investigation. This guide delves into the available technical information regarding this compound's interaction with cAMP phosphodiesterase, providing a detailed overview of the relevant signaling pathways, generalized experimental protocols for assessing PDE inhibition, and a discussion of the current understanding of its dual-activity profile. While specific quantitative data on this compound's inhibition of cAMP PDE remains elusive in readily available literature, this document serves as a comprehensive resource on the foundational aspects of its discovery and the broader context of its biological activity.

Introduction to this compound and its Dual Inhibitory Roles

This compound is a novel macrolide compound whose structure was elucidated in 1997.[1] It was initially isolated and characterized based on its ability to inhibit cAMP phosphodiesterase, an enzyme crucial for the degradation of the intracellular second messenger cAMP.[1][2] This discovery suggested that this compound could potentially influence a wide array of cellular processes regulated by cAMP signaling, including metabolism, gene transcription, and cell proliferation.

However, a subsequent study in 1999 unveiled a more potent and specific role for this compound as an inhibitor of the EGF receptor tyrosine kinase.[2] This finding has since dominated the research landscape surrounding this compound, with its anti-cancer potential becoming the primary area of investigation. Despite this shift, its foundational activity as a cAMP PDE inhibitor remains a noteworthy aspect of its biological profile, suggesting a potential for broader pharmacological effects.

The cAMP Signaling Pathway and the Role of Phosphodiesterases

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential mechanism for transmembrane signal transduction in response to a variety of extracellular stimuli. The pathway is initiated by the binding of a ligand (e.g., hormone, neurotransmitter) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The intracellular concentration of cAMP is tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP, thus terminating the signal.

Quantitative Data on this compound's Inhibitory Activity

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the inhibition of cAMP phosphodiesterase by this compound. The primary research articles announcing its discovery as a PDE inhibitor focus on its isolation and structural elucidation.

In contrast, the inhibitory activity of this compound against EGF receptor tyrosine kinase and other related kinases has been quantitatively characterized. For comparative purposes, this data is presented below.

| Target Enzyme | IC50 (µg/mL) | IC50 (µM) |

| EGF Receptor Kinase | 0.1 | 0.38 |

| ErbB-2 | 3 | 11 |

| PDGF Receptor | >100 | >380 |

| v-src | >100 | >380 |

| Protein Kinase C | >100 | >380 |

| Table 1: Inhibitory activity of this compound against various protein kinases.[2] |

The significant difference in potency underscores why the focus of this compound research shifted towards its effects on receptor tyrosine kinases.

Experimental Protocols for Assessing cAMP Phosphodiesterase Inhibition

While the specific protocol used for the initial characterization of this compound's anti-PDE activity is not detailed in the available literature, a generalized experimental workflow for assessing the inhibition of cAMP phosphodiesterase is provided below. This protocol is based on commonly used methods such as radioimmunoassays or fluorescence-based assays.

Detailed Methodology (Generalized)

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH (e.g., 7.4) containing MgCl₂, as Mg²⁺ is a required cofactor for PDE activity.

-

PDE Enzyme: A purified or partially purified preparation of cAMP phosphodiesterase from a relevant tissue source (e.g., bovine brain, heart).

-

This compound Stock Solution: this compound is dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in the assay buffer.

-

cAMP Substrate: A solution of cAMP, often including a tracer amount of [³H]-cAMP for radioassays.

-

-

Assay Procedure:

-

In a microplate or microcentrifuge tubes, the PDE enzyme solution is added to the assay buffer.

-

Varying concentrations of this compound (or a vehicle control) are added to the respective wells/tubes.

-

The mixture is pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30-37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the cAMP substrate.

-

The reaction is allowed to proceed for a fixed time, ensuring that substrate hydrolysis remains in the linear range (typically <20-30% of the total substrate).

-

The reaction is terminated, often by boiling or the addition of a stop reagent (e.g., a strong acid or a specific inhibitor).

-

-

Detection and Data Analysis:

-

The amount of cAMP hydrolyzed (or the remaining cAMP) is quantified. In a common two-step radioassay, the product 5'-AMP is converted to adenosine by a snake venom nucleotidase, and the resulting [³H]-adenosine is separated from the unreacted [³H]-cAMP using an ion-exchange resin.

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Discussion and Future Perspectives

The dual inhibitory profile of this compound against both cAMP phosphodiesterase and EGF receptor tyrosine kinase presents an interesting case for further investigation. While its potency against the latter has made it a candidate for anti-cancer drug development, its effects on cAMP signaling should not be entirely disregarded.

It is possible that at higher concentrations, or in specific cellular contexts, the inhibition of cAMP PDE by this compound could contribute to its overall pharmacological effects. A comprehensive understanding of its mechanism of action would require a re-evaluation of its anti-PDE activity, including the determination of its IC50 value and its selectivity against different PDE isoforms.

For drug development professionals, the dual-activity of this compound may be viewed as either a beneficial polypharmacological property or a potential source of off-target effects. Further research to delineate the specific contributions of each inhibitory activity to its cellular effects is warranted. The synthesis of this compound analogues that selectively inhibit either cAMP PDE or EGF receptor kinase could be a valuable strategy to dissect these effects and potentially develop more targeted therapeutic agents.

Conclusion

This compound was initially brought to the attention of the scientific community as an inhibitor of cAMP phosphodiesterase. While this activity has been overshadowed by its more potent inhibition of EGF receptor tyrosine kinase, it remains a fundamental aspect of its biological characterization. This technical guide has provided an overview of the cAMP signaling pathway, generalized protocols for assessing PDE inhibition, and a discussion of the available data on this compound. The lack of specific quantitative data for its cAMP PDE inhibitory activity highlights a gap in the current literature and presents an opportunity for future research to fully elucidate the pharmacological profile of this intriguing natural product.

References

Physicochemical properties of Sporostatin for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for Sporostatin. This document is intended to serve as a valuable resource for researchers investigating the potential of this compound in drug discovery and development.

Physicochemical Properties

This compound is a natural product with a unique ten-membered macrolide structure.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₅ | [2] |

| Molecular Weight | 262.26 g/mol | [2] |

| IUPAC Name | (6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione | [2] |

| CAS Number | 122588-63-0 | [2] |

| Melting Point | 197-200°C | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, chloroform, ethyl acetate, DMSO). Insoluble in water and hexane. |

Biological Activity: Inhibition of EGF Receptor Kinase

This compound was initially identified as an inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase.[3] Subsequent research revealed its potent and specific inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Key Findings:

-

Potency: this compound inhibits EGFR kinase with an IC₅₀ value of 0.1 µg/mL (0.38 µM).[3]

-

Selectivity: It exhibits selectivity for EGFR over other kinases such as ErbB-2 (IC₅₀ = 3 µg/mL or 11 µM) and has significantly lower or no activity against PDGF receptor, v-src, and protein kinase C (IC₅₀ ≥ 100 µg/mL or 380 µM).[3]

-

Mechanism of Action: Kinetic analyses have demonstrated that this compound is a noncompetitive inhibitor of EGFR kinase with respect to both the substrate and ATP.[3] This indicates that this compound does not bind to the active site of the enzyme but rather to an allosteric site, inducing a conformational change that inhibits its catalytic activity.

-

Cellular Activity: this compound has been shown to inhibit the autophosphorylation of the EGF receptor in A431 cells, a human epidermoid carcinoma cell line that overexpresses EGFR.[3]

Signaling Pathway

The inhibitory action of this compound on the EGFR signaling pathway can be visualized as follows:

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and specific assays involving this compound are not widely available in general scientific literature. The primary sources for these methodologies are the original research publications. Researchers should refer to these papers for specific experimental conditions. Below are generalized protocols based on common methodologies for natural product isolation and kinase assays.

Isolation of this compound from Sporormiella sp. (Generalized Protocol)

This protocol outlines a general workflow for the isolation of fungal metabolites. For the specific details of this compound isolation, it is crucial to consult the original research by Kinoshita et al.

In Vitro EGF Receptor Kinase Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against EGFR kinase. For specific assay conditions, refer to the publication by Murakami et al. (1999).[3]

Conclusion

This compound is a promising natural product with well-defined inhibitory activity against EGFR tyrosine kinase. This technical guide provides a summary of its known physicochemical properties and a framework for its investigation. Further research to fully elucidate its quantitative solubility, stability, and to develop detailed, optimized experimental protocols will be crucial for advancing its potential as a therapeutic agent.

References

Methodological & Application

Application Notes: In Vitro Kinase Assay for the Characterization of Sporostatin

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prime targets for drug development[1][2][3]. In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors[1][4][5]. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a test compound, using Sporostatin and its target, the Epidermal Growth Factor Receptor (EGFR) kinase, as a practical example. This compound is a microbial metabolite that has been identified as a potent and specific inhibitor of EGFR kinase[6]. The protocol described herein is based on a luminescence-based ADP-detection method, a common and robust format for high-throughput screening and inhibitor profiling[5][7].

Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of a kinase. Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate[1][4]. The amount of product generated—either the phosphorylated substrate or the ADP byproduct—is proportional to the kinase activity.

This protocol utilizes an ADP-quantification method (e.g., ADP-Glo™). The assay is performed in two steps:

-

Kinase Reaction: The kinase (EGFR), its substrate, and ATP are incubated. In the presence of an active kinase, ATP is converted to ADP.

-

ADP Detection: After the kinase reaction, a reagent is added to stop the enzymatic reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used in a luciferase/luciferin reaction to generate a light signal. The intensity of the luminescence is directly proportional to the amount of ADP generated and thus, to the kinase activity[5]. An inhibitor like this compound will reduce the rate of ADP formation, leading to a decrease in the luminescent signal.

Caption: Principle of the luminescence-based kinase assay.

Signaling Pathway Context: EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation[6]. Upon binding its ligand (e.g., EGF), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. This compound specifically inhibits this kinase activity, thereby blocking these signaling pathways[6].

Caption: Simplified EGFR signaling pathway inhibited by this compound.

Experimental Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR kinase in a 384-well plate format.

Materials and Reagents

-

Enzyme: Recombinant human EGFR kinase

-

Substrate: Poly(Glu, Tyr) 4:1 peptide

-

Inhibitor: this compound

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)

-

Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Other: ATP, DMSO, 384-well white assay plates, multichannel pipettes, plate reader with luminescence detection capabilities.

Reagent Preparation

-

This compound Dilution Series:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a series of 11 intermediate dilutions in DMSO. For a top final concentration of 10 µM, this may involve creating a 200 µM intermediate stock (for a 20x final dilution).

-

Perform 1:3 serial dilutions from the top concentration down. The final well will contain only DMSO (vehicle control).

-

-

2X EGFR Enzyme Solution: Dilute EGFR stock in Kinase Reaction Buffer to a 2X final concentration (e.g., 2 ng/µL).

-

2X Substrate/ATP Solution: Dilute Poly(Glu, Tyr) substrate and ATP in Kinase Reaction Buffer to 2X final concentrations (e.g., 100 µg/mL substrate and 20 µM ATP).

Assay Workflow

Caption: Experimental workflow for the in vitro kinase assay.

Step-by-Step Procedure

-

Add 0.5 µL of each this compound serial dilution (or DMSO for controls) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the 2X EGFR Enzyme Solution to each well. Include "no enzyme" control wells containing 5 µL of Kinase Reaction Buffer instead.

-

Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is 10.5 µL.

-

Seal the plate and incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

Data Analysis and Presentation

Calculation of Results

-

Average Controls: Calculate the average luminescence for the "100% Activity" control (DMSO, no inhibitor) and the "0% Activity" control (no enzyme).

-

Calculate Percent Inhibition: Use the following formula for each this compound concentration: % Inhibition = 100 * (1 - (Signal_Sample - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

-

IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the resulting dose-response curve using a four-parameter logistic regression model to determine the IC50 value.

Data Tables

Table 1: Experimental Conditions

| Parameter | Concentration / Condition |

|---|---|

| Enzyme | EGFR, 1 ng/µL (final) |

| Substrate | Poly(Glu, Tyr), 50 µg/mL (final) |

| ATP | 10 µM (final) |

| This compound | 10 µM - 0.5 nM (final) |

| Reaction Time | 60 minutes |

| Temperature | 30°C |

| Assay Plate | 384-well, white, solid bottom |

Table 2: Example Raw Data and Inhibition Calculation

| [this compound] (µM) | Log [this compound] | Avg. Luminescence (RLU) | % Inhibition |

|---|---|---|---|

| 10.0 | 1.00 | 15,120 | 98.8% |

| 3.33 | 0.52 | 18,340 | 96.1% |

| 1.11 | 0.05 | 45,670 | 73.2% |

| 0.37 | -0.43 | 98,550 | 28.5% |

| 0.12 | -0.91 | 145,200 | -5.8% |

| 0.04 | -1.38 | 141,000 | -2.7% |

| 0.01 | -1.85 | 139,500 | -1.6% |

| 0.00 | DMSO (100% Activity) | 137,400 | 0.0% |

| - | No Enzyme (0% Activity) | 14,000 | 100.0% |

Table 3: Inhibitory Potency and Selectivity of this compound[6]

| Kinase Target | IC50 (µM) |

|---|---|

| EGF Receptor | 0.38 |

| ErbB-2 | 11 |

| PDGF Receptor | > 380 |

| v-src | > 380 |

| Protein Kinase C | > 380 |

Data indicates that this compound is a potent and highly selective inhibitor for the EGF receptor kinase compared to other tested kinases[6].

References

- 1. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound, a novel and specific inhibitor of EGF receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

Application Notes and Protocols for Cell-Based Assays to Determine Sporostatin Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporostatin, a natural product isolated from Sporormiella sp., has been identified as a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of the EGFR signaling pathway is a common driver in a variety of human cancers, making it a key target for therapeutic development. This compound exerts its inhibitory effects on the autophosphorylation of the EGFR, a critical step in the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound. The described assays will enable researchers to quantify the inhibitory action of this compound on EGFR phosphorylation, assess its impact on cancer cell viability and proliferation, and determine its effects on apoptosis and cell cycle progression.

Principle

The efficacy of this compound is evaluated through a multi-faceted approach that examines its impact at different stages of the EGFR signaling cascade and its ultimate consequences for cell fate. The core principle of these assays is to utilize cultured cancer cell lines that are dependent on EGFR signaling for their growth and survival, such as the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

The key assays described herein are:

-

EGFR Phosphorylation Assay: To directly measure the inhibition of EGFR autophosphorylation, the primary molecular target of this compound.

-

Cell Viability/Cytotoxicity Assay: To quantify the dose-dependent effect of this compound on the proliferation and viability of cancer cells.

-

Apoptosis Assay: To determine if the reduction in cell viability is due to the induction of programmed cell death.

-

Cell Cycle Analysis: To investigate if this compound causes cell cycle arrest, a common mechanism of action for anti-proliferative compounds.

Data Presentation

The following tables summarize the known inhibitory concentrations of this compound and provide a template for presenting data obtained from the described cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 |

| EGF Receptor Kinase | 0.38 µM |

| ErbB-2 | 11 µM |

| PDGF Receptor | >380 µM |

| v-src | >380 µM |

| Protein Kinase C | >380 µM |

Source: Murakami Y, et al. Anticancer Res. 1999 Sep-Oct;19(5B):4145-9.[1]

Table 2: Template for this compound Cell Viability IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| A431 | Epidermoid Carcinoma | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| Other | Data to be determined |

Note: The IC50 values for this compound's effect on the viability of cancer cell lines are not widely available in published literature and should be determined experimentally using the protocols provided below.

Mandatory Visualizations

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for assessing this compound's efficacy using cell-based assays.

Experimental Protocols

EGFR Phosphorylation Assay by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in A431 cells.

Materials:

-

A431 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

This compound

-

Recombinant human EGF

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-